
5-Bromo-2-(trifluoromethoxy)benzonitrile
Descripción general
Descripción
5-Bromo-2-(trifluoromethoxy)benzonitrile is a benzonitrile derivative . It has a molecular weight of 266.02 .
Molecular Structure Analysis
The molecular formula of 5-Bromo-2-(trifluoromethoxy)benzonitrile is C8H3BrF3NO . The InChI code is 1S/C8H3BrF3NO/c9-6-1-2-7(5(3-6)4-13)14-8(10,11)12/h1-3H .Physical And Chemical Properties Analysis
5-Bromo-2-(trifluoromethoxy)benzonitrile has a density of 1.8±0.1 g/cm3 . Its boiling point is 243.9±35.0 °C at 760 mmHg . The compound is stored at room temperature .Aplicaciones Científicas De Investigación
Practical Synthesis of Brominated Compounds
Research into the synthesis of brominated compounds like 2-Fluoro-4-bromobiphenyl, a key intermediate for the manufacture of certain pharmaceuticals, showcases the importance of brominated intermediates in drug synthesis and development. The developed practical method for the preparation of such compounds highlights the role of brominated substances in synthesizing more complex molecules, potentially including 5-Bromo-2-(trifluoromethoxy)benzonitrile for specific applications in material science or pharmaceuticals (Qiu et al., 2009).
Environmental and Toxicological Studies
The study of 2,4,6-Tribromophenol, a widely produced brominated compound, in environmental and toxicological contexts underscores the significance of understanding the impact of brominated substances on ecosystems and human health. This could suggest an interest in investigating the environmental fate and potential toxicological effects of 5-Bromo-2-(trifluoromethoxy)benzonitrile as part of assessing its safety profile for various applications (Koch & Sures, 2018).
Organometallic and Coordination Chemistry
Investigations into the organometallic and coordination chemistry of complexes involving bromine and other halogens reveal the utility of such compounds in designing new materials with specific electronic or catalytic properties. This area of research may offer pathways to utilizing 5-Bromo-2-(trifluoromethoxy)benzonitrile in creating novel catalysts or materials for electronic applications (Etienne, 1996).
Supramolecular Chemistry
The development and application of benzene-1,3,5-tricarboxamide derivatives in supramolecular chemistry indicate the potential of brominated aromatic compounds in forming structured materials with unique physical properties. This suggests possible research directions for 5-Bromo-2-(trifluoromethoxy)benzonitrile in supramolecular assemblies or nanotechnology (Cantekin, de Greef, & Palmans, 2012).
Safety and Hazards
The compound is classified as having acute toxicity (dermal, inhalation, oral) category 4 . It is advised to avoid all personal contact, including inhalation . Protective clothing should be worn when there is a risk of exposure . It should be used only in a well-ventilated area . If swallowed, do not induce vomiting .
Mecanismo De Acción
Target of Action
Similar compounds such as 2-bromo-5-fluorobenzonitrile have been used in the synthesis of quinazolines for antitumor and anti-inflammatory applications .
Mode of Action
The compound’s bromide and trifluoromethoxy groups may display different reactivities, enabling selective substitution reactions .
Action Environment
The action, efficacy, and stability of 5-Bromo-2-(trifluoromethoxy)benzonitrile can be influenced by various environmental factors. For instance, it is recommended to use the compound in a well-ventilated area to prevent concentration in hollows and sumps . Moreover, personal contact, including inhalation, should be avoided, and protective clothing should be worn when there’s a risk of exposure .
Propiedades
IUPAC Name |
5-bromo-2-(trifluoromethoxy)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrF3NO/c9-6-1-2-7(5(3-6)4-13)14-8(10,11)12/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYVAUHKIIHYPAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C#N)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80668223 | |
| Record name | 5-Bromo-2-(trifluoromethoxy)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80668223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-(trifluoromethoxy)benzonitrile | |
CAS RN |
1210906-15-2 | |
| Record name | 5-Bromo-2-(trifluoromethoxy)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80668223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


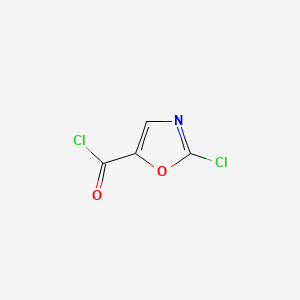
![tert-Butyl 8-oxo-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B577370.png)
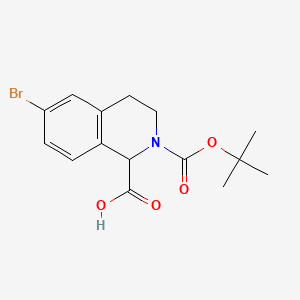

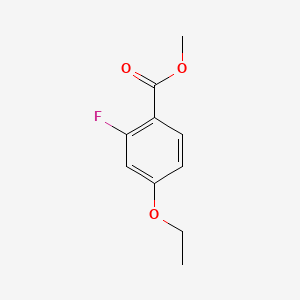

![7-Amino-3-bromo-thieno[2,3-C]pyridine](/img/structure/B577378.png)
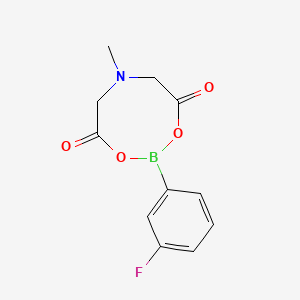
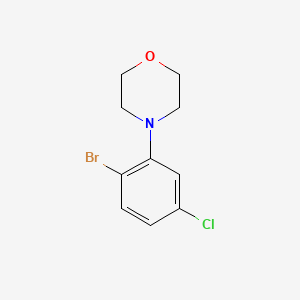

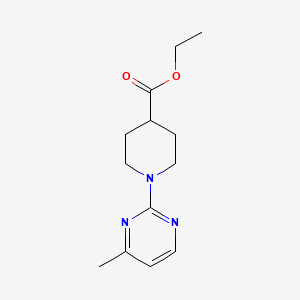

![6-Chloro-3,5,8,11-tetraazatricyclo[7.4.0.02,]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B577389.png)